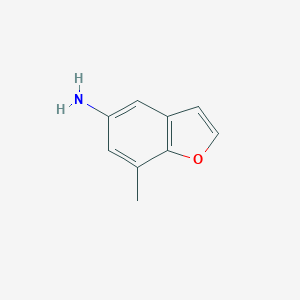

7-Methylbenzofuran-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

170682-46-9 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

7-methyl-1-benzofuran-5-amine |

InChI |

InChI=1S/C9H9NO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,10H2,1H3 |

InChI Key |

QDEMNRTYZBBVAI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1OC=C2)N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)N |

Synonyms |

5-Benzofuranamine,7-methyl-(9CI) |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation of 7 Methylbenzofuran 5 Amine and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of atomic connectivity and spatial relationships.

One-dimensional NMR spectra provide initial, crucial information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 7-Methylbenzofuran-5-amine is expected to show distinct signals for the aromatic, furan (B31954), amine, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating effects of the amine and methyl groups and the inherent electronic structure of the benzofuran (B130515) core. The aromatic protons, H-4 and H-6, would appear as singlets due to the substitution pattern. The furan ring protons, H-2 and H-3, typically appear in the range of δ 6.5-7.8 ppm. The methyl protons (7-CH₃) would resonate upfield as a sharp singlet, while the amine (5-NH₂) protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The benzofuran ring system typically displays signals in the aromatic region (δ 100-160 ppm). The carbons attached to the heteroatom (oxygen) and the substituted carbons (C-5 and C-7) will have characteristic chemical shifts. The methyl carbon (7-CH₃) is expected to appear at a high field (upfield), typically around δ 15-25 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | 7.5 - 7.7 | 145 - 148 |

| 3 | 6.6 - 6.8 | 105 - 108 |

| 3a | - | 128 - 131 |

| 4 | 6.9 - 7.1 | 115 - 118 |

| 5 | - | 140 - 143 |

| 5-NH₂ | 3.5 - 4.5 (broad s) | - |

| 6 | 6.7 - 6.9 | 110 - 113 |

| 7 | - | 120 - 123 |

| 7-CH₃ | 2.3 - 2.5 (s) | 15 - 20 |

| 7a | - | 153 - 156 |

| Note: Predicted values are based on general principles and data from analogous substituted benzofurans. Actual values may vary depending on solvent and experimental conditions. |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key correlation would be observed between the furan protons H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons (7-CH₃) to carbons C-6, C-7, and C-7a, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is useful for confirming stereochemistry and conformational details. In this molecule, a NOESY correlation would be expected between the methyl protons (7-CH₃) and the aromatic proton at H-6, confirming their spatial proximity.

By combining the information from 1D and 2D NMR experiments, the complete connectivity of this compound can be determined. The initial assignments from ¹H and ¹³C NMR are confirmed and refined using HSQC. The COSY spectrum establishes the relationship between H-2 and H-3. The HMBC spectrum is then used to connect the different fragments, for example, linking the methyl group to the C-7 position and the amine group to the C-5 position through long-range correlations from the respective protons to the carbons of the benzofuran core. Since this compound is an achiral molecule, stereochemistry is not a factor in its structural elucidation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. researchgate.net Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable structural information. gatewayanalytical.comspectroscopyonline.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. thermofisher.com It is particularly sensitive to polar bonds. nih.gov The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. The primary amine (-NH₂) group will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings are expected in the 1500-1620 cm⁻¹ region. The C-N stretching of the aromatic amine will be observed in the 1250-1360 cm⁻¹ range, and the characteristic C-O-C stretching of the furan ether linkage will appear as a strong band around 1050-1250 cm⁻¹.

Interactive Table 2: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2970 |

| Aromatic/Furan Ring (C=C) | Stretch | 1500 - 1620 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1360 |

| Furan Ether (C-O-C) | Asymmetric Stretch | 1050 - 1250 |

Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds, making it complementary to IR spectroscopy. gatewayanalytical.comthermofisher.com The Raman spectrum of this compound would provide a distinct vibrational fingerprint. Strong Raman signals are expected for the C=C stretching modes of the benzofuran ring system due to the high polarizability of these bonds. The symmetric stretching of the C-C bonds within the ring structure would also be prominent. The C-H stretching vibrations of both the aromatic ring and the methyl group will also be visible. While the N-H and C-O vibrations are typically weaker in Raman spectra compared to IR, their presence can still be detected, confirming the functional groups identified by FT-IR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint that aids in the identification and characterization of novel and known molecules.

High-Resolution Mass Spectrometry (HRMS, HRESIMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight (Nominal) | 147 |

| Monoisotopic Mass | 147.068414 u |

This table presents the calculated theoretical values for this compound.

Fragmentation Patterns and Structural Information

In mass spectrometry, particularly with techniques like Electron Ionization (EI-MS), the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is characteristic of the molecule's structure. The analysis of these patterns provides valuable information about the connectivity of atoms and the presence of specific functional groups.

For this compound, the fragmentation is expected to be influenced by the stable benzofuran ring system, the methyl group, and the amine substituent. General fragmentation pathways for related structures include:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orglibretexts.org For aromatic amines, this can involve cleavage of bonds adjacent to the ring.

Loss of Small Molecules: The initial molecular ion may lose small, stable neutral molecules. For instance, the molecular ions of methylbenzofurans are known to fragment primarily by losing a hydrogen atom (H•) to form stable chromylium ions. core.ac.uk Subsequent losses of molecules like carbon monoxide (CO) are also common in the fragmentation of the benzofuran core. nih.gov

Ring Cleavage: The benzofuran ring itself can undergo cleavage. Common fragmentation of the benzofuran nucleus involves the loss of CO, followed by rearrangements. nih.gov

Influence of Substituents: The amine and methyl groups direct the fragmentation. The amine group, being a site of ionization, can initiate charge-site-driven fragmentation. wikipedia.org The methyl group can be lost as a methyl radical (•CH₃).

The mass spectrum of the closely related compound 7-Methylbenzofuran (B50305) shows a prominent molecular ion peak (M⁺) at m/z 132, with a base peak at m/z 131, corresponding to the loss of a hydrogen atom ([M-H]⁺). Another significant fragment appears at m/z 103, resulting from the loss of CO from the [M-H]⁺ ion.

For this compound, the molecular ion (M⁺) would be observed at m/z 147. Key expected fragments based on the fragmentation of analogous structures are outlined in the table below.

Table 2: Predicted Key Fragments for this compound in EI-MS

| m/z (predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 147 | [C₉H₉NO]⁺• | Molecular Ion |

| 146 | [M-H]⁺ | Loss of a hydrogen radical, likely from the amine or methyl group. |

| 132 | [M-NH]⁺ or [M-CH₃]⁺ | Loss of an amino radical (•NH) from the [M-H]⁺ ion or loss of a methyl radical from M⁺•. |

| 118 | [M-HCN-H₂]⁺ | Loss of hydrogen cyanide (HCN) from the amine group, followed by loss of H₂. |

| 104 | [M-HCN-CH₃]⁺ | Loss of HCN and a methyl radical. |

This table is a predictive guide based on established fragmentation patterns of amines and benzofurans. libretexts.orglibretexts.orgcore.ac.uknih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. While specific SC-XRD data for this compound has not been reported in the reviewed literature, analysis of analogous substituted benzofuran structures reveals common crystallographic features.

For example, studies on various benzofuran derivatives show they often crystallize in common crystal systems like monoclinic or triclinic. The data obtained from an SC-XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density.

Table 3: Illustrative Crystal Data for a Substituted Benzofuran Analog

| Parameter | Example Value (for 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6803(6) |

| b (Å) | 10.7302(8) |

| c (Å) | 17.0775(8) |

| β (°) | 102.088(5) |

| Volume (ų) | 1734.53(18) |

| Z (molecules/cell) | 4 |

This table provides example data from a published benzofuran derivative to illustrate the type of information obtained from SC-XRD analysis.

Conformational Analysis and Intermolecular Interactions

Beyond confirming the molecular structure, X-ray crystallography provides critical insights into the molecule's conformation in the solid state and the nature of intermolecular interactions that govern the crystal packing.

In the crystal lattice of benzofuran analogs, molecules are often linked by a network of weak intermolecular forces. These interactions are crucial in solid-state chemistry and materials science. Common interactions observed in the crystal structures of related compounds include:

Hydrogen Bonding: The amine group in this compound is capable of acting as a hydrogen bond donor (N-H), which would likely form strong interactions with acceptor atoms on neighboring molecules.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving carbon as a donor, such as C-H···O and C-H···π interactions, are frequently observed in the crystal packing of aromatic and heterocyclic compounds.

π–π Stacking: The planar aromatic system of the benzofuran core can participate in slipped π–π stacking interactions with adjacent molecules, contributing to the stability of the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated π-systems.

For aromatic and heterocyclic molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π*.

π → π Transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-intensity absorptions. The extended conjugation of the benzofuran system gives rise to these transitions.

n → π Transitions:* These transitions involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an antibonding π* orbital. These are typically of lower intensity compared to π → π* transitions.

The position of the absorption maximum (λ_max) is sensitive to the molecular structure and the presence of substituents. In this compound, both the amino (-NH₂) and methyl (-CH₃) groups are auxochromes, which are groups that, when attached to a chromophore (the benzofuran ring), modify the wavelength and intensity of the absorption.

The amino group is a strong auxochrome that can cause a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

The methyl group has a weaker, but still noticeable, bathochromic effect.

While a specific UV-Vis spectrum for this compound is not provided in the search results, the spectrum of a related compound, NBD-Cl (7-chloro-4-nitrobenzofurazan), shows two distinct absorption bands at 262 nm and 337 nm, characteristic of its electronic structure. It is expected that this compound would also exhibit characteristic absorption bands in the UV region, influenced by its specific substitution pattern.

Table 4: Common Electronic Transitions in Organic Molecules

| Transition | Description | Typical Molar Absorptivity (ε) |

| σ → σ | Excitation of an electron from a σ bonding to a σ antibonding orbital. | Low |

| n → σ | Excitation of an electron from a non-bonding to a σ antibonding orbital. | 100 - 3,000 |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | 5,000 - 25,000 |

| n → π | Excitation of an electron from a non-bonding to a π antibonding orbital. | 10 - 100 |

This table provides general characteristics of electronic transitions relevant to UV-Vis spectroscopy.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

The unambiguous structural determination of a molecule like this compound relies not on a single analytical technique, but on the synergistic integration of multiple spectroscopic methods. Mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy each provide a unique piece of the structural puzzle. When combined, they allow for a comprehensive elucidation, confirming the molecular formula, identifying functional groups, and mapping the precise connectivity of every atom within the molecule. This integrated approach is essential for distinguishing the target compound from its isomers and other related benzofuran derivatives.

High-Resolution Mass Spectrometry (HRMS) is typically the first step, providing the exact molecular weight and, consequently, the molecular formula. For this compound, the molecular formula is C₁₀H₁₁NO. HRMS would yield a high-precision mass measurement that corresponds to this formula, confirming the elemental composition. Standard electron ionization mass spectrometry (EI-MS) would further reveal a fragmentation pattern, offering clues about the molecule's substructures, such as the stable benzofuranyl cation.

Infrared (IR) spectroscopy is then employed to identify the functional groups present. For a primary aromatic amine like this compound, the IR spectrum would exhibit characteristic N-H stretching absorptions. Primary amines are distinguished by a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. Additional significant absorptions would include C-H stretches for the aromatic and methyl groups, C=C stretching vibrations for the aromatic ring, and C-O-C stretching of the furan ether linkage.

The cornerstone of complete structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the exact arrangement of atoms can be determined.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals for the methyl group (a singlet), the amine protons (a broad singlet), and the protons on the furan and benzene (B151609) rings. The splitting patterns and coupling constants of the aromatic protons are particularly crucial for confirming the 5,7-substitution pattern.

Two-dimensional (2D) NMR experiments are then used to piece the fragments together. A COSY (Correlation Spectroscopy) spectrum would show correlations between adjacent protons, confirming, for example, the relationships between protons on the aromatic ring. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum is paramount, as it reveals long-range (2-3 bond) correlations between protons and carbons. This technique would unequivocally link the methyl protons to the C7 carbon and establish the position of the amine group at C5 through correlations between the aromatic protons and the surrounding carbon atoms.

By integrating the data from these techniques—the molecular formula from HRMS, the functional groups from IR, and the detailed atomic connectivity from a full suite of NMR experiments—a complete and unambiguous structural assignment of this compound can be achieved.

Illustrative Spectroscopic Data for a Substituted Benzofuran Amine

The following tables represent expected data for a compound like this compound, based on the analysis of analogous structures.

Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.85 | d, J ≈ 2.0 Hz | 1H | H-2 |

| ~7.01 | d, J ≈ 1.5 Hz | 1H | H-4 |

| ~6.85 | d, J ≈ 1.5 Hz | 1H | H-6 |

| ~6.75 | d, J ≈ 2.0 Hz | 1H | H-3 |

| ~5.10 | s (broad) | 2H | -NH₂ |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~154.0 | C-7a |

| ~145.5 | C-2 |

| ~140.0 | C-5 |

| ~128.0 | C-3a |

| ~121.0 | C-7 |

| ~118.5 | C-6 |

| ~110.0 | C-4 |

| ~106.5 | C-3 |

Table 3: Key IR and MS Data

| Spectroscopic Method | Characteristic Data | Interpretation |

|---|---|---|

| IR (ATR) | 3450, 3350 cm⁻¹ | Asymmetric & Symmetric N-H stretch (primary amine) |

| ~2920 cm⁻¹ | C-H stretch (methyl) | |

| ~1620, 1480 cm⁻¹ | C=C stretch (aromatic) | |

| ~1250 cm⁻¹ | C-O stretch (furan ether) |

| HRMS (ESI) | m/z [M+H]⁺ | Corresponds to C₁₀H₁₂NO⁺ |

Computational and Theoretical Chemistry Studies of 7 Methylbenzofuran 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties. However, no specific DFT calculations for 7-Methylbenzofuran-5-amine have been reported in peer-reviewed literature.

Geometry Optimization and Energetic Analysis

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process also provides crucial energetic information, such as the total energy of the molecule. For this compound, there is no published data on its optimized geometry, bond lengths, bond angles, or dihedral angles as determined by DFT calculations. Such a study would be the first step in understanding its conformational preferences and thermodynamic stability.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. This is invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to molecular motions. To date, no theoretical vibrational frequencies for this compound have been published. A computational study in this area would be instrumental in characterizing the molecule's vibrational spectrum.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. There is currently no available data on the HOMO-LUMO energies or their spatial distributions for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. No MEP maps for this compound have been found in the literature. The generation of an MEP map would provide valuable insights into its reactive behavior and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer interactions and hyperconjugative effects. This analysis can elucidate the nature of intramolecular interactions that contribute to the molecule's stability. As with the other computational aspects, no NBO analysis has been published for this compound.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from conceptual DFT and are used to quantify and predict the reactivity of a molecule. There are no reported values for these descriptors for this compound. Calculating these parameters would offer a quantitative understanding of its chemical behavior.

Quantum Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery and development for predicting the activity of new molecules.

In the realm of computational chemistry, 3D-QSAR models are pivotal for understanding the interaction between a ligand and its receptor. For benzofuran (B130515) derivatives, 3D-QSAR studies, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been utilized to build predictive models for various biological activities. researchgate.net While specific 3D-QSAR models for this compound are not extensively documented in publicly available literature, the general methodology applied to analogous benzofuran structures provides a framework for how such a model would be developed.

The process typically involves:

Dataset Selection: A series of benzofuran derivatives with known biological activities (e.g., inhibitory concentrations, IC50 values) against a specific target would be compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. For this compound, the benzofuran ring system would serve as the core for alignment.

Field Calculation: CoMFA and CoMSIA calculate steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor fields) around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to correlate the variations in these fields with the variations in biological activity.

Model Validation: The predictive power of the resulting model is rigorously validated using techniques such as leave-one-out cross-validation (q²), external validation with a test set of molecules (r²_pred), and Y-randomization tests. researchgate.net

A hypothetical 3D-QSAR study on a series of analogs of this compound would likely yield a statistically significant model, which could then be used to predict the activity of newly designed compounds.

| 3D-QSAR Model Validation Parameters (Illustrative for Benzofuran Derivatives) | |

| Parameter | Value |

| q² (Cross-validated correlation coefficient) | > 0.5 |

| r² (Non-cross-validated correlation coefficient) | > 0.6 |

| r²_pred (Predictive correlation coefficient for test set) | > 0.5 |

The contour maps generated from 3D-QSAR studies provide a visual representation of the molecular interaction fields. These maps are crucial for understanding the structure-activity relationship and for guiding the rational design of more potent molecules.

Steric Fields: These fields indicate regions where bulky substituents would be favorable (green contours) or unfavorable (yellow contours) for biological activity. For this compound, analysis of steric fields might suggest modifications to the methyl group or substitution at other positions on the benzofuran ring.

Electrostatic Fields: These maps highlight areas where positive (blue contours) or negative (red contours) electrostatic potential is beneficial for activity. The amine group at the 5-position of this compound is a key feature that would be analyzed in this context.

Hydrophobic Fields: These fields show regions where hydrophobic groups would enhance (yellow contours) or diminish (white contours) activity.

Hydrogen Bond Fields: These maps indicate where hydrogen bond donors (cyan contours) and acceptors (purple contours) would be favorable. The amine group of this compound can act as a hydrogen bond donor, a feature that would be significant in its interaction with biological targets.

Insights from these molecular interaction fields can guide the modification of the this compound structure to improve its desired biological activity.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netafricanjournalofbiomedicalresearch.com This technique is widely used to predict the binding mode of a ligand to a protein target.

In silico docking studies of benzofuran derivatives have been performed against various protein targets to elucidate their mechanism of action. nih.govderpharmachemica.com For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

For this compound, the amine group at the 5-position and the oxygen atom in the furan (B31954) ring would be expected to form hydrogen bonds with appropriate residues in the active site of a target protein. The aromatic benzofuran core would likely engage in hydrophobic and pi-stacking interactions.

| Predicted Ligand-Protein Interactions for a Benzofuran Derivative (Illustrative) | |

| Interaction Type | Interacting Residues |

| Hydrogen Bond | Ser, Thr, Asn, Gln |

| Hydrophobic Interaction | Val, Leu, Ile, Phe |

| Pi-Pi Stacking | Phe, Tyr, Trp |

Prediction of Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity, spectroscopic behavior, and potential applications in materials science. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting these properties.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and data storage. physchemres.org Benzofuran derivatives have been investigated for their NLO properties due to their extended π-conjugated systems. physchemres.orgresearchgate.net

The NLO properties of this compound can be predicted through quantum chemical calculations. Key parameters that are typically calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. The presence of the electron-donating amine group and the π-system of the benzofuran ring in this compound suggests that it may exhibit NLO properties.

| Calculated NLO Properties of a Benzofuran Derivative (Illustrative) | |

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Varies with substituents |

| Linear Polarizability (α) | Varies with substituents |

| First-Order Hyperpolarizability (β) | Varies with substituents |

The electronic absorption spectrum of a molecule provides information about its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the absorption spectra of molecules.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. The predicted spectrum can be compared with experimental data to validate the computational method. The calculations would likely reveal π-π* transitions within the benzofuran ring system, which are characteristic of such aromatic compounds. The position of the absorption maximum would be influenced by the methyl and amine substituents.

| Predicted Electronic Absorption Data for a Benzofuran Derivative (Illustrative) | |

| Excitation Energy (eV) | Wavelength (nm) |

| Varies | Varies |

Thermodynamic Parameter Computations

As of the latest available research, specific computational and theoretical studies detailing the thermodynamic parameters of this compound are not present in the surveyed scientific literature. While computational chemistry is a powerful tool for elucidating the thermodynamic properties of molecules—such as enthalpy, entropy, and Gibbs free energy—published research has yet to focus on this particular compound.

Theoretical investigations on structurally related benzofuran derivatives have been conducted, often employing Density Functional Theory (DFT) and other quantum mechanical methods to predict molecular stability and reactivity. These studies typically calculate parameters including the enthalpy of formation, standard entropy, and Gibbs free energy of formation, which are crucial for understanding the energetic landscape of chemical reactions and the relative stability of isomers and conformers.

However, a dedicated analysis providing specific numerical data for the thermodynamic parameters of this compound has not been identified. Such a study would be valuable for predicting its behavior in various chemical processes and for the rational design of synthetic routes. The generation of detailed data tables for its thermodynamic properties awaits future computational investigations into this specific molecule.

Potential Applications of 7 Methylbenzofuran 5 Amine Beyond Biological Contexts

Utility as Synthetic Intermediates

7-Methylbenzofuran-5-amine serves as a versatile building block in organic synthesis, primarily due to the reactive amine group and the inherent chemical nature of the benzofuran (B130515) core. The amino group at the 5-position can undergo a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The primary amine functionality allows for straightforward derivatization through reactions such as diazotization, acylation, alkylation, and condensation reactions. For instance, diazotization of the amine group can lead to the formation of a diazonium salt, a highly useful intermediate that can be subsequently converted into a wide array of functional groups, including halogens, hydroxyl, and cyano groups. This opens up pathways to a diverse range of substituted 7-methylbenzofuran (B50305) derivatives with tailored electronic and steric properties.

Furthermore, the amine can act as a nucleophile in reactions with various electrophiles. Acylation with acid chlorides or anhydrides can produce amides, while reactions with alkyl halides can yield secondary or tertiary amines. These transformations are fundamental in the construction of larger molecular frameworks. The benzofuran ring system itself, being an electron-rich aromatic system, can participate in electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (methyl and amino groups) would need to be considered to predict the regioselectivity of such reactions.

The strategic placement of the methyl and amine groups on the benzofuran scaffold provides a unique substitution pattern that can be exploited in the design and synthesis of novel compounds with potential applications in various fields of chemistry.

Applications in Materials Science (e.g., NLO materials)

The structural characteristics of this compound suggest its potential utility in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. NLO materials are of significant interest due to their ability to alter the properties of light, which has applications in technologies such as optical data storage, telecommunications, and optical computing.

The key to a molecule possessing NLO properties is typically the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups. This "push-pull" electronic configuration can lead to a large second-order hyperpolarizability (β), a measure of the NLO response of a molecule. In this compound, the benzofuran ring system provides the necessary π-conjugation. The amine group (-NH2) at the 5-position acts as a strong electron-donating group, while the benzofuran ring itself can be considered as part of the conjugated bridge.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzofuran (B130515) derivatives has seen significant advancements, moving towards more efficient and environmentally benign processes. researchgate.net However, challenges remain in achieving specific substitution patterns with high yield and selectivity. Future research for 7-Methylbenzofuran-5-amine should focus on developing novel and sustainable synthetic strategies that are both efficient and scalable.

Key research objectives include:

Green Chemistry Approaches: Current methods often rely on transition-metal catalysts like palladium and copper. nih.gov While effective, future work should explore more sustainable alternatives. This includes developing metal-free one-pot syntheses and utilizing eco-friendly deep eutectic solvents (DES) to minimize environmental impact. nih.govbohrium.com

Catalyst Innovation: Research into novel catalytic systems, such as those based on earth-abundant metals like nickel, could provide cost-effective and efficient pathways. acs.org The development of reusable catalysts would further enhance the sustainability of the synthesis.

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be a significant step towards the industrial production of this compound and its derivatives.

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach to synthesis. Future routes could explore the direct introduction of the amine and methyl groups onto the benzofuran core, bypassing the need for pre-functionalized starting materials and reducing synthetic steps.

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantage for this compound |

| Palladium-Copper Catalysis | (PPh₃)PdCl₂ / CuI | High efficiency in forming the benzofuran ring via Sonogashira coupling. nih.gov |

| Copper-Catalyzed One-Pot Synthesis | Copper Bromide (CuBr) | Simplifies the process by combining multiple steps, potentially increasing overall yield. nih.gov |

| Metal-Free Synthesis | Selectfluor® | Offers a greener alternative, avoiding heavy metal contamination in the final product. bohrium.com |

| Microwave-Assisted Synthesis | N/A | Can significantly reduce reaction times and improve yields for certain reaction types. nih.gov |

Advanced Mechanistic Characterization of Reactions

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes. For this compound, future research must involve detailed mechanistic studies of its formation and subsequent reactions.

Areas for investigation include:

In-situ Spectroscopic Analysis: Employing techniques like NMR, IR, and Raman spectroscopy to monitor reactions in real-time can help identify transient intermediates and transition states. This provides direct evidence for proposed reaction pathways.

Kinetic Studies: Performing detailed kinetic analysis of key synthetic steps will help elucidate the rate-determining steps and the influence of various reaction parameters (temperature, concentration, catalyst loading) on the reaction rate and efficiency.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ²H) can trace the path of specific atoms throughout a reaction, providing definitive insights into bond-forming and bond-breaking events. This is particularly useful for understanding complex rearrangement processes. researchgate.net

Refinement of Computational Models for Predictive Power

Computational chemistry has become an indispensable tool in modern chemical research. physchemres.org For this compound, refining computational models will accelerate the discovery of its properties and applications.

Future directions in this area are:

Quantum Chemical Calculations: Advanced Density Functional Theory (DFT) studies can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. physchemres.orgaip.org This can help in understanding its reactivity and stability.

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the biological activity of new derivatives. researchgate.net This allows for the rational design of more potent compounds before their synthesis.

Molecular Docking and Dynamics: Simulating the interaction of this compound with biological targets (e.g., enzymes, receptors) can predict binding affinities and modes. aip.orgnih.gov This is crucial for identifying potential therapeutic applications and understanding mechanisms of action at a molecular level.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. researchgate.net

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Reactivity, stability, spectral properties. aip.org |

| 3D-QSAR | Predicting biological activity based on structure | Identification of key structural features for enhanced potency. researchgate.net |

| Molecular Docking | Simulating binding to protein targets | Binding affinity, interaction modes, potential biological targets. nih.gov |

| ADMET Prediction | In silico pharmacokinetic profiling | Drug-likeness, potential toxicity, metabolic stability. researchgate.net |

Exploration of New Biological Targets and Mechanisms

Benzofuran derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov A significant future challenge is to identify the specific biological targets and mechanisms of action for this compound.

Key research avenues include:

High-Throughput Screening: Screening this compound and a library of its derivatives against a wide range of biological targets (e.g., kinases, proteases, GPCRs) to identify novel activities.

Target Deconvolution: For compounds that show promising activity in cell-based assays, techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be used to identify the specific protein(s) they interact with.

Multi-Target Drug Design: Given the complexity of diseases like cancer and Alzheimer's, designing compounds that can modulate multiple targets simultaneously is a promising strategy. nih.gov The this compound scaffold could be functionalized to create hybrid molecules that hit several key pathways involved in a disease. For instance, combining it with moieties known to inhibit enzymes like butyrylcholinesterase could yield dual-action agents for neurodegenerative disorders. nih.gov

Antimicrobial Resistance: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. rsc.org The benzofuran scaffold has shown promise in this area, and this compound should be investigated for its potential to combat resistant strains. researchgate.net

Design of Functional Materials Based on the this compound Scaffold

Beyond medicine, benzofuran derivatives have applications in materials science, for instance, in the development of polymers and dyes. acs.orgresearchgate.net The specific electronic properties conferred by the methyl and amine substituents on the this compound core make it an attractive candidate for new functional materials.

Future research should explore:

Organic Electronics: Investigating the potential of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). acs.org The amine group can act as an electron donor, which is a desirable property for these applications.

Fluorescent Probes and Sensors: The inherent fluorescence of the benzofuran ring system can be tuned by chemical modification. researchgate.net Derivatives of this compound could be designed as selective fluorescent probes for detecting metal ions, anions, or biologically important molecules.

Nonlinear Optical (NLO) Materials: Molecules with significant charge separation, such as those with donor-acceptor groups connected by a π-system, can exhibit NLO properties. physchemres.org The this compound scaffold could be incorporated into larger conjugated systems to create materials for applications in telecommunications and optical computing.

Advanced Polymers: Incorporating the this compound unit into polymer backbones could lead to new materials with enhanced thermal stability, specific electronic properties, or unique photophysical characteristics. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methylbenzofuran-5-amine, and what are their respective yields and limitations?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging benzofuran precursors and methylamine derivatives. For example, multi-step procedures involving α,β-unsaturated ketone intermediates (e.g., Claisen-Schmidt condensations) have been optimized to achieve yields of 60-75% . Limitations include sensitivity to oxygen and the need for anhydrous conditions.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) and X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats), ensure fume hood ventilation, and avoid static discharge. Storage should be in sealed, light-resistant containers under refrigeration (2-8°C). Waste must be treated as hazardous and disposed via certified agencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different studies?

- Methodology : Conduct systematic reviews using databases like PubMed and SciFinder®, focusing on variables such as assay type (e.g., receptor binding vs. functional assays), cell lines, and dosage ranges. Meta-analyses can identify trends, while dose-response studies in standardized models (e.g., murine neurochemical assays) clarify discrepancies .

Q. What computational models are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations predict binding affinities to serotonin receptors. Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on bioactivity .

Q. How can the regioselectivity of substitution reactions on the benzofuran ring be controlled during the synthesis of this compound derivatives?

- Methodology : Electron-donating groups (e.g., methoxy) at the 5-position direct electrophilic substitution to the 4- or 6-positions. Transition metal catalysts (e.g., Cu(I)) enhance regioselectivity in Ullmann-type couplings. Solvent polarity and temperature further modulate reaction pathways .

Data Presentation

Key Considerations

- Contradiction Analysis : Discrepancies in pharmacological data may stem from differences in assay sensitivity (e.g., radioligand vs. functional cAMP assays). Cross-validation using orthogonal methods (e.g., electrophysiology) is advised .

- Experimental Design : For structure-activity studies, prioritize modular synthesis to systematically vary substituents (e.g., halogenation at the 4-position) while maintaining a consistent core scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.